

Spectroscopic Analysis of 5-Bromo-2-Methoxyphenylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-Methoxyphenylacetonitrile

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Introduction

5-Bromo-2-methoxyphenylacetonitrile is a substituted aromatic nitrile of significant interest in medicinal chemistry and drug development due to its potential as a building block for more complex pharmaceutical agents. Its chemical structure, featuring a bromine atom, a methoxy group, and a cyanomethyl substituent on a benzene ring, presents a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the spectroscopic properties of **5-Bromo-2-Methoxyphenylacetonitrile**, including predicted data for ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also presented, along with visualizations to aid in understanding the molecular structure and analytical workflow.

Molecular Structure and Properties

| Property | Value |
|------------------|------------------------------------|
| Chemical Formula | C ₉ H ₈ BrNO |
| Molecular Weight | 226.07 g/mol [1] |
| Melting Point | 61-63 °C[1][2] |
| Appearance | White to off-white solid |
| CAS Number | 7062-40-0[1][2] |

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra for **5-Bromo-2-Methoxyphenylacetonitrile** in publicly accessible databases, the following data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides insight into the chemical environment of the hydrogen atoms within a molecule. The predicted chemical shifts (δ) for **5-Bromo-2-Methoxyphenylacetonitrile** in a deuterated chloroform (CDCl₃) solvent are summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|---------------------|
| ~ 7.55 | d | 1H | H-6 |
| ~ 7.40 | dd | 1H | H-4 |
| ~ 6.85 | d | 1H | H-3 |
| ~ 3.90 | s | 3H | -OCH ₃ |
| ~ 3.70 | s | 2H | -CH ₂ CN |

Disclaimer: These are predicted values and may differ from experimental results.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy reveals the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms in **5-Bromo-2-Methoxyphenylacetonitrile** are presented in the following table.

| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|----------------------------|
| ~ 156 | C-2 (C-OCH ₃) |
| ~ 134 | C-4 |
| ~ 131 | C-6 |
| ~ 122 | C-1 (C-CH ₂ CN) |
| ~ 117 | -C≡N |
| ~ 115 | C-5 (C-Br) |
| ~ 113 | C-3 |
| ~ 56 | -OCH ₃ |
| ~ 22 | -CH ₂ CN |

Disclaimer: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **5-Bromo-2-Methoxyphenylacetonitrile** are predicted as follows.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-----------------------------|
| ~ 3050-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch |
| ~ 2230 | Strong, Sharp | C≡N stretch |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | Aryl-O stretch (asymmetric) |
| ~ 1020 | Strong | Aryl-O stretch (symmetric) |
| ~ 820 | Strong | C-H out-of-plane bend |
| ~ 650 | Medium | C-Br stretch |

Disclaimer: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Bromo-2-Methoxyphenylacetonitrile**, the electron ionization (EI) mass spectrum is expected to show the following key features.

| m/z | Interpretation |
|---------|---|
| 225/227 | Molecular ion peak (M ⁺) with characteristic 1:1 isotopic pattern for Bromine (⁷⁹ Br/ ⁸¹ Br) |
| 210/212 | [M - CH ₃] ⁺ |
| 186/188 | [M - CH ₂ CN] ⁺ |
| 146 | [M - Br] ⁺ |
| 118 | [M - Br - CO] ⁺ |
| 90 | [C ₇ H ₆] ⁺ |

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **5-Bromo-2-Methoxyphenylacetonitrile**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Bromo-2-Methoxyphenylacetonitrile** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
 - Average 16-32 scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use the same sample and spectrometer.
 - Acquire a proton-decoupled spectrum.
 - Typical parameters include a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
 - A larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with a good signal-to-noise ratio due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation:

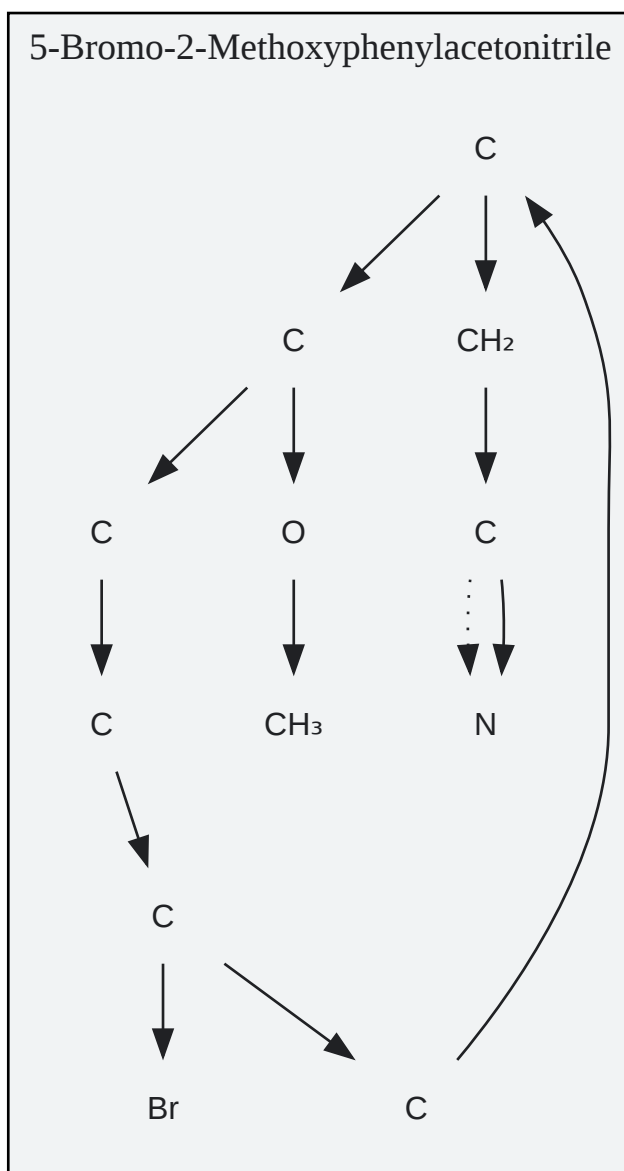
- KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample holder or clean ATR crystal.
 - Place the sample in the beam path and record the sample spectrum.
 - Typically, scan the range from 4000 to 400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solids) or after dissolving in a suitable solvent for techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.
- Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and expected fragments.

Visualizations

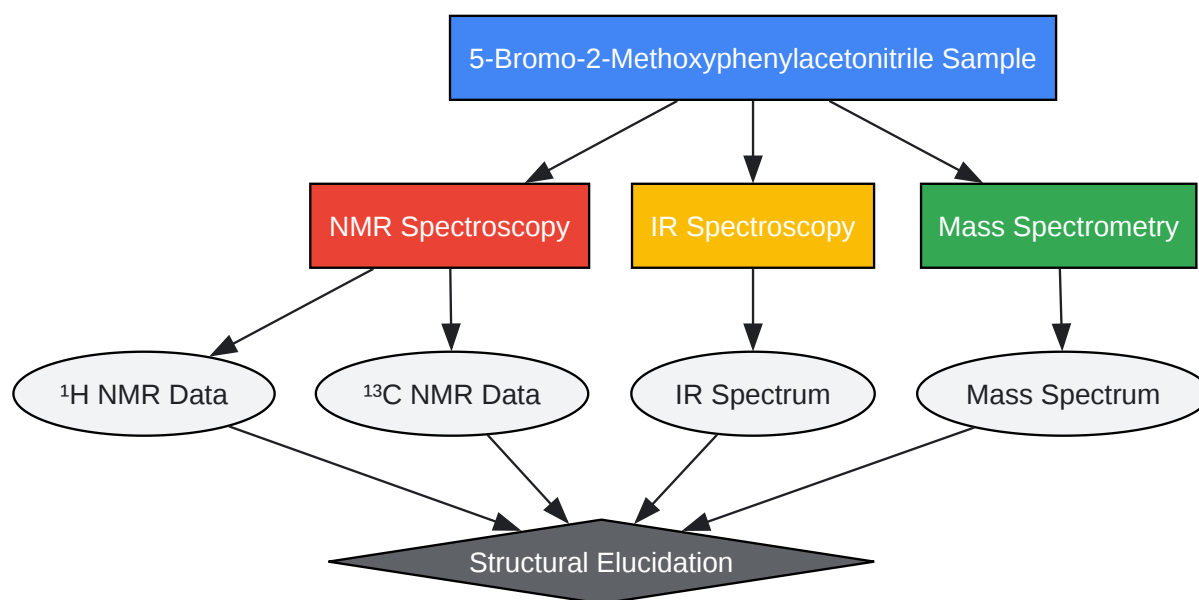
Chemical Structure of 5-Bromo-2-Methoxyphenylacetonitrile



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Caption: Chemical structure of **5-Bromo-2-Methoxyphenylacetonitrile**.

Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of the compound.

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